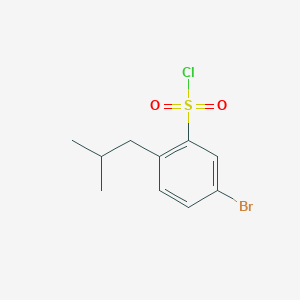

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

Description

BenchChem offers high-quality 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(2-methylpropyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNIOYQQRAKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(2-methylpropyl)benzenesulfonyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride, a potentially valuable but currently uncharacterized reagent in organic synthesis and medicinal chemistry. Due to the absence of a registered CAS number for this specific molecule, this document will focus on its logical synthesis from commercially available precursors, predict its physicochemical properties based on structurally similar compounds, and explore its potential applications, particularly in the realm of drug discovery.

Compound Identification and Physicochemical Properties

As of the latest chemical database review, 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride does not have an assigned CAS number. This suggests that the compound is not commercially available and has not been extensively documented in the scientific literature. However, its structure and properties can be reliably predicted based on well-understood principles of organic chemistry and data from analogous compounds.

The proposed structure features a benzene ring substituted with a bromine atom, a 2-methylpropyl (isobutyl) group, and a sulfonyl chloride functional group. The strategic placement of these moieties suggests its potential as a versatile building block in the synthesis of complex organic molecules.

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl Chloride

| Property | Predicted Value | Rationale |

| Molecular Formula | C10H12BrClO2S | Based on structural components. |

| Molecular Weight | 311.62 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for many benzenesulfonyl chlorides.[1] |

| Boiling Point | > 300 °C (decomposes) | Extrapolated from similar substituted benzenesulfonyl chlorides. |

| Solubility | Soluble in organic solvents (e.g., THF, DCM, Chloroform); reacts with water. | The non-polar isobutyl group and aromatic ring enhance solubility in organic media, while the sulfonyl chloride group is moisture-sensitive.[1][2] |

| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | The sulfonyl chloride is a potent electrophile.[3] |

Proposed Synthesis of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl Chloride

The most direct and industrially scalable approach to synthesizing 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride is through the electrophilic chlorosulfonation of 1-bromo-4-(2-methylpropyl)benzene. This precursor is commercially available (CAS No. 2051-99-2).

The chlorosulfonation reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the existing substituents (bromo and isobutyl groups) are critical for achieving the desired regioselectivity. The isobutyl group is an ortho-, para- director, while the bromine atom is also an ortho-, para- director. In this case, the sulfonyl chloride group is expected to add to the position ortho to the isobutyl group and meta to the bromine, which is the desired C-5 position.

Experimental Protocol: Chlorosulfonation of 1-bromo-4-(2-methylpropyl)benzene

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Chlorosulfonic acid is extremely corrosive and reacts violently with water.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), add 1-bromo-4-(2-methylpropyl)benzene (1.0 eq.).

-

Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[4] The reaction is exothermic and generates a significant amount of HCl gas.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

-

Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride stems from the reactivity of its two key functional groups: the sulfonyl chloride and the bromo substituent.

Sulfonamide Synthesis

The sulfonyl chloride group is a powerful electrophile that readily reacts with primary and secondary amines to form stable sulfonamides.[1][3] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a common pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.

The isobutyl group provides a lipophilic handle that can be used to modulate the pharmacokinetic properties of the resulting sulfonamide derivatives, potentially enhancing their membrane permeability and oral bioavailability.

Cross-Coupling Reactions

The bromine atom on the aromatic ring can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, further expanding the molecular diversity that can be achieved from this building block.

Potential as a Bio-orthogonal Reagent

The sulfonyl chloride functionality can also be utilized in the development of chemical probes and bioconjugates. Its reactivity towards specific amino acid residues in proteins could be exploited for target identification and validation studies.

Safety and Handling

As a substituted benzenesulfonyl chloride, 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride should be handled with the same precautions as other members of this chemical class.

Table 2: GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Acute Aquatic Toxicity | 3 | H402: Harmful to aquatic life. |

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.[5]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Protect from moisture, as it reacts with water to produce corrosive acids.[6]

-

Incompatible Materials: Strong oxidizing agents, strong bases, amines, and water.[6]

Conclusion

While 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride is not yet a commercially available or well-documented compound, its synthesis is feasible through established chemical transformations. Its unique combination of a reactive sulfonyl chloride, a versatile bromo substituent, and a lipophilic isobutyl group makes it a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers interested in exploring the synthesis and utility of this and other novel substituted benzenesulfonyl chlorides.

References

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.

- Google Patents. (n.d.). Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride.

-

Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved February 21, 2026, from [Link]

-

Lin, S. (2026, January 26). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Medium. Retrieved February 21, 2026, from [Link]

-

Patsnap. (2018, May 29). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Retrieved February 21, 2026, from [Link]

-

Pure Synth. (n.d.). 5-Bromo-2-Methoxybenzenesulfonyl Chloride 98%. Retrieved February 21, 2026, from [Link]

-

Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved February 21, 2026, from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride. Retrieved February 21, 2026, from [Link]

-

Intatrade Chemicals. (n.d.). 4-Bromo benzenesulfonyl Chloride CAS: 98-58-8 Formula. Retrieved February 21, 2026, from [Link]

-

IndiaMART. (n.d.). Industrial Grade 4 Bromo Benzene Sulfonyl Chloride, 99%, Powder. Retrieved February 21, 2026, from [Link]

-

GSRS. (n.d.). BENZENE, 1-BROMO-4-((CHLOROMETHYL)SULFONYL)-. Retrieved February 21, 2026, from [Link]

-

Semantic Scholar. (n.d.). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Retrieved February 21, 2026, from [Link]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

5-Bromo-2-isobutylbenzenesulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride

A Note on Nomenclature: This guide focuses on 5-Bromo-2-methoxybenzenesulfonyl chloride. Initial searches for "5-Bromo-2-isobutylbenzenesulfonyl chloride" did not yield a commercially available or widely documented compound, suggesting a possible transcription error in the original query. The methoxy- derivative is a well-documented and utilized reagent in organic synthesis.

Introduction

5-Bromo-2-methoxybenzenesulfonyl chloride is a versatile sulfonyl chloride derivative that serves as a critical building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzene ring, provides multiple reactive sites for further functionalization. This allows for the strategic introduction of the sulfonyl moiety into complex molecular architectures, a key step in the synthesis of a wide range of biologically active compounds. The sulfonyl chloride functional group itself is highly reactive and readily participates in nucleophilic substitution reactions, most notably to form sulfonamides, a prominent structural motif in numerous pharmaceutical agents.[1] This guide will provide an in-depth overview of the properties, synthesis, and applications of 5-Bromo-2-methoxybenzenesulfonyl chloride for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of 5-Bromo-2-methoxybenzenesulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrClO₃S | [2][3][4] |

| Molecular Weight | 285.54 g/mol | [2][4] |

| CAS Number | 23095-05-8 | [2][3][4] |

| Appearance | White to cream solid/powder | [4][5] |

| Melting Point | 115-118 °C | |

| Boiling Point | 362.3 °C at 760 mmHg | [2] |

| Density | 1.717 g/cm³ | [2] |

| Solubility | Decomposes in water | [6] |

Synthesis and Reactivity

The synthesis of benzenesulfonyl chlorides often involves multi-step procedures. One common pathway is through the diazotization of a corresponding aniline (aminobenzenesulfonic acid), followed by a Sandmeyer-type reaction.[7]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzenesulfonyl chloride, which is applicable to 5-Bromo-2-methoxybenzenesulfonyl chloride starting from the appropriate amino-sulfonic acid precursor.

Caption: Conceptual workflow for benzenesulfonyl chloride synthesis.

Core Reactivity: Sulfonamide Formation

The primary utility of 5-Bromo-2-methoxybenzenesulfonyl chloride in drug discovery lies in its reaction with primary or secondary amines to form sulfonamides. This reaction is robust and serves as a cornerstone for creating libraries of compounds for biological screening.[1] The bromine atom on the aromatic ring can be subsequently used for further modifications, such as Suzuki or other palladium-catalyzed cross-coupling reactions, to build molecular complexity.[8]

Applications in Drug Development and Organic Synthesis

The structural motifs derived from 5-Bromo-2-methoxybenzenesulfonyl chloride are of significant interest in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities.

Synthesis of Biologically Active Molecules

This reagent can be employed in the synthesis of various heterocyclic compounds. For example, it may be used to prepare 1-bromo-3-heteroarylbenzene derivatives such as:

-

2-(5-bromo-2-methoxyphenyl)benzofuran[2]

-

2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole[2]

-

2-(5-bromo-2-methoxyphenyl)benzoxazole[2]

These scaffolds are prevalent in molecules designed to interact with various biological targets. The ability to create a diverse range of such compounds is crucial in the early stages of drug discovery.[9]

Role as a Versatile Intermediate

Beyond its direct use in forming sulfonamides, the presence of both a bromo and a sulfonyl chloride group allows for orthogonal chemical strategies. The sulfonyl chloride can be reacted first, and the bromo group can then be used as a handle for metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable intermediate for constructing complex molecules.[10]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a representative, field-proven protocol for the synthesis of a sulfonamide using 5-Bromo-2-methoxybenzenesulfonyl chloride and a generic primary amine.

Objective: To synthesize an N-substituted-5-bromo-2-methoxybenzenesulfonamide.

Materials:

-

5-Bromo-2-methoxybenzenesulfonyl chloride

-

Primary or secondary amine (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Quenching: Once the reaction is complete, quench by adding deionized water.

-

Work-up: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

5-Bromo-2-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive solid. It can cause severe skin burns and eye damage.[5][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[13] Do not get in eyes, on skin, or on clothing.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] This compound is moisture-sensitive and should be protected from atmospheric moisture.[4][5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[5][11]

-

Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[11]

-

Conclusion

5-Bromo-2-methoxybenzenesulfonyl chloride is a powerful reagent for synthetic chemists, particularly those engaged in drug discovery and development. Its well-defined reactivity, coupled with the potential for subsequent modification at the bromine position, provides a reliable and versatile tool for the creation of novel molecular entities. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory.

References

-

Pure Synth. (n.d.). 5-Bromo-2-Methoxybenzenesulfonyl Chloride 98%. Retrieved from [Link]

-

Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

-

PMC. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

-

Emerging applications of 5-bromo-1-pentene in medicine. (n.d.). Retrieved from [Link]

-

PMC. (2021, January 5). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pure-synth.com [pure-synth.com]

- 3. A14293.03 [thermofisher.com]

- 4. labproinc.com [labproinc.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. News - Emerging applications of 5-bromo-1-pentene in medicine [xinchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 5-Bromo-2-isobutylbenzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Bromo-2-isobutylbenzenesulfonyl chloride. Arylsulfonyl chlorides are pivotal intermediates in synthetic organic chemistry, particularly in the development of sulfonamide-based pharmaceuticals. The solubility of these reagents is a critical parameter that dictates solvent selection for reactions, purification, and formulation. This document details the theoretical principles governing solubility, outlines rigorous, self-validating experimental protocols for both qualitative and quantitative assessment, and presents a predicted solubility profile based on the compound's molecular structure. Crucially, this guide emphasizes the paramount importance of safety protocols when handling this reactive class of compounds. The methodologies and insights herein are tailored for researchers, chemists, and drug development professionals seeking to optimize synthetic workflows and ensure procedural safety.

Introduction to Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl ring. They serve as essential precursors for the synthesis of sulfonamides, sulfonic esters, and other sulfur-containing molecules. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

The specific compound of interest, 5-Bromo-2-isobutylbenzenesulfonyl chloride, possesses a unique combination of functional groups that influence its physicochemical properties:

-

Benzenesulfonyl Chloride Core: The highly electrophilic sulfur atom makes the molecule reactive towards nucleophiles and sensitive to moisture.[1] This core provides a degree of polarity.

-

Isobutyl Group (-CH₂CH(CH₃)₂): A bulky, nonpolar alkyl chain that significantly increases the molecule's lipophilicity and steric hindrance.

-

Bromo Group (-Br): An electron-withdrawing halogen that contributes to the molecule's overall molecular weight and can participate in specific intermolecular interactions.

Understanding the solubility of this molecule is not merely an academic exercise; it is fundamental to its practical application. Proper solvent selection impacts reaction kinetics, impurity profiles, and the efficiency of downstream processes like crystallization and chromatography. This guide provides the theoretical basis and practical methodology to systematically characterize the solubility of this and similar compounds.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For 5-Bromo-2-isobutylbenzenesulfonyl chloride, a successful dissolution requires the energy released from solvent-solute interactions to overcome the energy of the solute-solute (crystal lattice) and solvent-solvent interactions.

Key Influencing Factors:

-

Polarity: Solvents are broadly classified as nonpolar, polar aprotic, and polar protic.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These primarily interact through weak van der Waals forces. The large, nonpolar isobutyl group and the phenyl ring of the solute suggest some affinity for these solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents possess dipole moments but lack acidic protons. They are excellent at solvating polar molecules through dipole-dipole interactions without reacting with the solute. This class of solvents is predicted to be highly effective for 5-Bromo-2-isobutylbenzenesulfonyl chloride.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons and can act as hydrogen bond donors. While they are polar, they are also nucleophilic and will react with the highly electrophilic sulfonyl chloride group. This process, known as solvolysis , results in the decomposition of the starting material into the corresponding sulfonic acid or ester, and is not true dissolution.[2][3]

-

-

Molecular Structure: The combination of a large lipophilic isobutyl group with the polar sulfonyl chloride moiety makes the molecule somewhat amphiphilic. Its overall solubility will be a balance between these competing characteristics.

Critical Safety Protocols for Handling Sulfonyl Chlorides

Sulfonyl chlorides are hazardous compounds that demand strict adherence to safety procedures. They are classified as corrosive and are highly sensitive to moisture, reacting to release corrosive hydrochloric acid.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile gloves are a suitable choice), splash-proof safety goggles, and a face shield.[5][6] A chemical-resistant lab coat or apron is mandatory to protect skin and clothing.[5][7]

-

Ventilation: All handling of sulfonyl chlorides must be conducted in a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[5][8]

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[6] It must be stored away from incompatible materials such as water, bases, amines, alcohols, and strong oxidizing agents.[1][5][6]

-

Spill & Emergency Procedures: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][9] Spills should be absorbed with an inert, dry material (e.g., sand or vermiculite), collected, and disposed of as hazardous chemical waste.[7][8] Do not use water to clean up spills.

Experimental Determination of Solubility

A systematic, multi-stage approach is required to accurately characterize the solubility of 5-Bromo-2-isobutylbenzenesulfonyl chloride. The following protocols provide a self-validating system for generating reliable data.

Experimental Workflow

The overall process involves a preliminary qualitative screening followed by a precise quantitative analysis for solvents in which the compound is soluble.

Caption: Workflow for solubility determination.

Materials and Equipment

-

5-Bromo-2-isobutylbenzenesulfonyl chloride

-

Analytical Balance (± 0.1 mg)

-

Vortex Mixer

-

Magnetic Stirrer and Stir Bars

-

Thermostatic Bath or Temperature-Controlled Stir Plate

-

Glass Vials with Caps (e.g., 4 mL)

-

Volumetric Pipettes

-

Syringe Filters (PTFE, 0.45 µm)

-

Vacuum Oven or Rotary Evaporator

-

Test Solvents (High Purity/Anhydrous Grade)

Protocol 1: Qualitative Solubility Screening

-

Preparation: Into a series of labeled glass vials, accurately weigh approximately 10 mg of 5-Bromo-2-isobutylbenzenesulfonyl chloride.

-

Solvent Addition: To each vial, add 1.0 mL of a single test solvent. This creates a test concentration of 10 mg/mL.

-

Agitation: Securely cap the vials and vortex or agitate them vigorously at a constant temperature (e.g., 25°C) for 2-3 minutes.

-

Observation: Visually inspect each vial against a dark background.

-

Classification:

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unaffected.

-

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol should be used for solvents identified as "Soluble" or "Partially Soluble" in the qualitative screen.

-

Prepare Saturated Solution: In a larger vial, add an excess amount of the solute (e.g., 100-200 mg) to a known volume of the solvent (e.g., 5 mL).

-

Equilibration: Seal the vial and stir the slurry vigorously using a magnetic stirrer at a constant temperature (25°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Turn off the stirrer and allow the excess solid to settle completely (at least 1 hour).

-

Sample Collection: Carefully draw the clear supernatant into a syringe and pass it through a 0.45 µm PTFE syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high results.

-

Aliquot Transfer: Immediately transfer a precise volume (e.g., 1.00 mL) of the filtered, saturated solution into a pre-weighed, dry vial. Record the initial mass of the vial (M_vial).

-

Solvent Evaporation: Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the solute residue is dry.

-

Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh the vial containing the dry solute residue. Record the final mass (M_final).

-

Calculation: The solubility is calculated as follows:

-

Mass of Solute (M_solute) = M_final - M_vial

-

Solubility (mg/mL) = M_solute / Volume of Aliquot (mL)

-

Predicted Solubility Profile and Discussion

Based on the molecular structure, a predicted solubility profile can be established. This serves as a hypothesis to be confirmed by the experimental data generated using the protocols above.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Remarks |

| Polar Aprotic | Dichloromethane (DCM) | High | Excellent solvent for moderately polar compounds. Dipole-dipole interactions dominate. |

| Tetrahydrofuran (THF) | High | Good solvating power for a wide range of organics. | |

| Ethyl Acetate (EtOAc) | High | Effective at solvating both the polar head and nonpolar tail of the molecule. | |

| Acetonitrile (MeCN) | Moderate to High | Polar nature is favorable, but may be less effective for the bulky isobutyl group. | |

| Nonpolar | Toluene | Moderate | Aromatic stacking with the phenyl ring can aid solubility. |

| Hexanes / Heptane | Low to Moderate | Solvates the isobutyl group but is poor for the polar sulfonyl chloride moiety. | |

| Polar Protic | Methanol / Ethanol | Reactive (Solvolysis) | The compound will likely decompose to form a methyl/ethyl sulfonate ester.[2] |

| Water | Insoluble & Reactive | Highly polar mismatch and rapid hydrolysis to the corresponding sulfonic acid.[1][3] |

Discussion: The presence of the large isobutyl group is expected to significantly enhance solubility in less polar solvents like DCM and Toluene compared to a simpler analogue like benzenesulfonyl chloride.[1][4] Conversely, this same group will likely decrease solubility in highly polar solvents. The most critical takeaway is the inherent reactivity with protic solvents, which must not be mistaken for high solubility. Any experiment with alcohols or water should be analyzed for the appearance of new products (e.g., by TLC or LC-MS) to confirm solvolysis.[10][11]

Visualization of Molecular Interactions

The interplay of intermolecular forces dictates solubility. The following diagram illustrates the dominant interactions between 5-Bromo-2-isobutylbenzenesulfonyl chloride and two different solvent types.

Caption: Dominant solute-solvent interactions.

Conclusion

5-Bromo-2-isobutylbenzenesulfonyl chloride is predicted to exhibit high solubility in common polar aprotic organic solvents such as dichloromethane, THF, and ethyl acetate, making them ideal candidates for reaction media. Its solubility is expected to be limited in nonpolar aliphatic solvents and it will be reactive, not truly soluble, in polar protic solvents like alcohols and water. The unique structural combination of a large lipophilic group with a reactive electrophilic center underscores the necessity of empirical verification. The experimental protocols provided in this guide offer a robust and reliable pathway for obtaining precise solubility data. Above all, the reactive and corrosive nature of this compound class mandates that all handling be performed with strict adherence to the detailed safety procedures.

References

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.

- What are the safety precautions when handling Benzene Sulfonyl Chloride?. (2025, August 18). Blog.

- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.

- Isoquinoline-5-sulfonyl chloride hydrochloride Safety D

- Safety Data Sheet - 4-PENTENE-1-SULFONYL CHLORIDE. (2024, December 19). Fluorochem.

- EXPERIMENT 1 DETERMIN

- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.

- BENZENESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.

- 5-Bromo-2-methoxybenzenesulfonyl chloride 97%. Sigma-Aldrich.

- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

- Benzenesulfonyl chloride | 98-09-9. (2026, January 13). ChemicalBook.

Sources

- 1. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 6. nj.gov [nj.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. aksci.com [aksci.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

A Senior Application Scientist's Guide to 5-Bromo-2-(2-methylpropyl)benzenesulfonyl Chloride: Synthesis, Application, and Sourcing

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Role of Substituted Benzenesulfonyl Chlorides in Synthesis

Aryl sulfonyl chlorides (ArSO₂Cl) are highly reactive electrophilic compounds, prized for their ability to readily react with nucleophiles such as amines and alcohols.[1][2] This reactivity is the cornerstone of their utility, primarily enabling the formation of sulfonamides (ArSO₂NR₂) and sulfonate esters (ArSO₂OR), respectively.[3] The sulfonamide moiety is a privileged pharmacophore found in a vast array of FDA-approved drugs, including antibiotics, diuretics, and anticancer agents.[4][5][6] Its prevalence is due to its unique electronic and steric properties, allowing it to act as a stable, non-hydrolyzable mimic of other functional groups and to participate in key hydrogen bonding interactions within enzyme active sites.[5]

The compound of interest, 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride, features a specific substitution pattern:

-

A bromo group at the 5-position: Offers a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification of drug candidates.

-

An isobutyl group at the 2-position: Provides a lipophilic handle, which can be crucial for modulating a compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Given that this molecule is not a stock chemical, this guide will focus on its logical synthesis and use the commercially available analog, 5-Bromo-2-methylbenzenesulfonyl chloride , for sourcing and pricing analysis.

Physicochemical and Computed Properties

A clear understanding of a reagent's physical properties is essential for experimental design. The table below summarizes key data for the commercially available analog and computed values for the target compound.

| Property | 5-Bromo-2-methylbenzenesulfonyl chloride | 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride |

| CAS Number | 69321-56-8[7][8] | Not Available (Computed) |

| Molecular Formula | C₇H₆BrClO₂S[7] | C₁₀H₁₂BrClO₂S |

| Molecular Weight | 269.54 g/mol [7] | 311.62 g/mol |

| Appearance | Solid / Crystalline Powder | Predicted: Solid or Oil |

| Boiling Point | 333.1°C at 760 mmHg[8] | Predicted: ~360-370°C at 760 mmHg |

| Density | ~1.7 g/cm³[8] | Predicted: ~1.5 g/cm³ |

| Safety | Corrosive (GHS05), Causes severe skin burns and eye damage[8][9] | Predicted: Corrosive, handle with extreme care |

Synthesis and Mechanistic Insights: Accessing the Target Compound

The most direct and industrially relevant method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution of an arene with chlorosulfonic acid (ClSO₃H).[10] This approach is well-suited for the synthesis of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride from the corresponding substituted benzene.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 1-bromo-4-isobutylbenzene. The chlorosulfonylation reaction will introduce the -SO₂Cl group onto the aromatic ring. The directing effects of the isobutyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups must be considered. The sulfonyl chloride group will preferentially add to the position that is ortho to the activating isobutyl group and meta to the deactivating bromo group, yielding the desired 2-sulfonyl chloride product.

Caption: Proposed synthesis via chlorosulfonylation.

Field-Proven Experimental Protocol: Chlorosulfonylation

This protocol is a representative procedure adapted from established methods for preparing aryl sulfonyl chlorides.[11] Extreme caution is required as chlorosulfonic acid is highly corrosive and reacts violently with water.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add chlorosulfonic acid (3.0 molar equivalents) and cool the flask to 0-5°C using an ice-salt bath.

-

Causality: Using an excess of chlorosulfonic acid ensures the reaction goes to completion. Strict temperature control is critical to prevent side reactions and uncontrolled evolution of HCl gas.[11]

-

-

Reactant Addition: Slowly add 1-bromo-4-isobutylbenzene (1.0 molar equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Causality: A slow addition rate maintains control over the highly exothermic reaction.

-

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours until the evolution of HCl gas subsides.

-

Causality: The disappearance of gas bubbles is a reliable indicator that the reaction is nearing completion.[11]

-

-

Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Causality: This step quenches the excess chlorosulfonic acid (hydrolyzing it to sulfuric acid and HCl) and precipitates the water-insoluble sulfonyl chloride product.

-

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a hexane/dichloromethane mixture).

Application in Drug Discovery: A Gateway to Sulfonamides

The primary value of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride lies in its role as a key intermediate for synthesizing novel sulfonamides.[2] This workflow is central to lead generation and optimization in drug discovery programs.

Caption: Workflow from sulfonyl chloride to SAR studies.

Protocol: Synthesis of a Substituted Benzenesulfonamide

This protocol describes the reaction between a sulfonyl chloride and an amine, a fundamental step in many pharmaceutical syntheses.[12]

-

Setup: Dissolve the amine (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (1.2 eq.) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C.

-

Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3] Pyridine can act as both solvent and base.

-

-

Addition: Dissolve 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride (1.05 eq.) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The acidic wash removes the excess base, while the bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and acidic impurities.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.

Commercial Availability & Price Analysis (of Analog)

As 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride requires custom synthesis, we present the sourcing landscape for its closest structural analog, 5-Bromo-2-methylbenzenesulfonyl chloride (CAS 69321-56-8) , to provide a realistic cost and availability benchmark for research quantities.

| Supplier | Catalog Number (Example) | Purity | Quantity | List Price (USD) |

| Oakwood Chemical | 038014 | 97% | 250 mg | $71.00[9] |

| 97% | 1 g | $114.00[9] | ||

| 97% | 5 g | $399.00[9] | ||

| Santa Cruz Biotechnology | sc-223409 | N/A | N/A | Price on Request[7] |

| Echemi | 69321-56-8 | >95% | N/A | Inquiry[8] |

| Compound Net | 69321-56-8 | 95% | N/A | Inquiry[8] |

Note: Prices are as of early 2026 and are subject to change. They are intended for budgetary and planning purposes for research-scale quantities. For bulk quantities, a custom synthesis quote would be necessary.

Conclusion

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride represents a valuable, albeit non-standard, chemical building block for drug discovery. Its synthesis is achievable through well-established chlorosulfonylation methods. The true utility of this reagent is realized upon its conversion to a diverse library of sulfonamides, which can be screened for novel biological activities. While direct procurement is unlikely, the commercial availability of close analogs provides a clear cost basis for researchers planning a custom synthesis or utilizing a similar scaffold in their development programs. The strategic incorporation of the bromo and isobutyl functionalities offers medicinal chemists compelling opportunities for lead optimization and the development of next-generation therapeutics.

References

-

Wikipedia. Sulfonyl halide. [Link]

-

Macmillan, D. et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

ChemTalk. (2026). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. [Link]

-

Moody, C. J., & Newton, C. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

- Google Patents. (2015).

-

Willis, M. C. et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

-

Molbase. (2024). Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. [Link]

-

PureSynth. 5-Bromo-2-Methoxybenzenesulfonyl Chloride 98%. [Link]

-

Elsevier. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]

-

ResearchGate. Reagents and conditions: (i) substituted benzene-1-sulfonyl chloride,.... [Link]

-

Oakwood Chemical. 5-Bromo-2-methylbenzenesulfonyl chloride. [Link]

-

Global Industrial. 5-Bromo-2-methoxybenzenesulfonyl Chloride, 1g, Each. [Link]

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

-

PubChem. 5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride. [Link]

- Google Patents. (2021).

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 7. 5-bromo-2-methylbenzenesulfonyl chloride | CAS 69321-56-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. echemi.com [echemi.com]

- 9. 5-Bromo-2-methylbenzenesulfonyl chloride [oakwoodchemical.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Reaction conditions for 5-Bromo-2-isobutylbenzenesulfonyl chloride with amines

An In-Depth Technical Guide to the Synthesis of N-Substituted 5-Bromo-2-isobutylbenzenesulfonamides

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Its prevalence stems from its unique properties: it acts as a bioisostere for amides with enhanced metabolic stability, and its geometry allows it to serve as a potent hydrogen bond acceptor.[3] 5-Bromo-2-isobutylbenzenesulfonyl chloride is a versatile chemical building block designed for the synthesis of novel sulfonamide derivatives. The strategic placement of the isobutyl group can modulate lipophilicity and target engagement, while the bromo substituent provides a reactive handle for further chemical diversification, such as cross-coupling reactions.

This guide provides a comprehensive overview of the reaction conditions for coupling 5-Bromo-2-isobutylbenzenesulfonyl chloride with primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of reagents and conditions, and provide detailed, field-proven protocols for synthesis, purification, and characterization.

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The formation of a sulfonamide bond is a classic example of a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as the nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[1]

Caption: General mechanism for sulfonamide formation.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of a sulfonylation reaction hinges on the careful selection of several key parameters. Understanding the role of each component is critical for optimizing yield, purity, and scalability.

-

The Amine Nucleophile : Both primary and secondary amines are suitable substrates.[2][4] Primary amines form N-monosubstituted sulfonamides which possess an acidic proton on the nitrogen. In the presence of a base, this proton can be removed to form a water-soluble salt, a principle exploited in the classic Hinsberg test.[5][6] Secondary amines yield N,N-disubstituted sulfonamides that lack this acidic proton and are typically insoluble in aqueous base.[5][6] The nucleophilicity of the amine is also a key factor; electron-rich aliphatic amines generally react faster than electron-deficient aromatic amines.

-

The Essential Role of the Base : A base is crucial for two reasons: it neutralizes the HCl generated during the reaction, and it can act as a catalyst.[7]

-

Tertiary Amines (e.g., Triethylamine, Pyridine) : These are the most common choices in organic solvents.[2][7] They are non-nucleophilic and function solely as acid scavengers. Pyridine is often used and can serve as both the base and the solvent.[4] Triethylamine is a cost-effective and efficient choice, typically used in 1.1 to 1.5 molar equivalents.

-

Inorganic Bases (e.g., NaOH, K₂CO₃) : These are employed in aqueous or biphasic systems.[4][8] Reactions in aqueous media can be surprisingly efficient, especially for hydrophobic amines, sometimes leading to higher yields than in organic solvents.[9][10]

-

-

Solvent Selection : The solvent must dissolve the reactants and be inert to the highly reactive sulfonyl chloride.

-

Aprotic Solvents : Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are standard choices.[1][2][11] They offer excellent solubility for a wide range of substrates and do not participate in the reaction.

-

Green & Alternative Solvents : In an effort to develop more sustainable methods, solvents like water, ethanol, and Deep Eutectic Solvents (DESs) have been successfully used.[12][13] These approaches often simplify workup procedures.[12]

-

-

Temperature Control : The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm that occurs upon adding the highly reactive sulfonyl chloride.[1] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 5-bromo-2-isobutylbenzenesulfonamides.

Protocol 1: Standard Synthesis in Aprotic Solvent

This protocol represents the most common and versatile method for sulfonamide synthesis.

Materials:

-

5-Bromo-2-isobutylbenzenesulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cooling : Cool the stirred solution to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition : Dissolve the 5-Bromo-2-isobutylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-18 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[2]

-

Aqueous Workup :

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine.[1]

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by either:

-

Recrystallization : From a suitable solvent system such as Ethanol/water or Ethyl Acetate/Hexanes.[1]

-

Flash Column Chromatography : Using silica gel with a gradient of Ethyl Acetate in Hexanes.

-

Protocol 2: Green Synthesis in Aqueous Media

This protocol offers an environmentally friendly alternative, particularly effective for certain hydrophobic amines.[9]

Materials:

-

5-Bromo-2-isobutylbenzenesulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Sodium Hydroxide (NaOH) (to make 1.0 M solution)

-

Deionized Water

-

Ethyl Acetate or DCM for extraction

Procedure:

-

Reaction Setup : In a flask, dissolve the amine (1.1 eq) in 1.0 M aqueous NaOH.

-

Sulfonyl Chloride Addition : Add the 5-Bromo-2-isobutylbenzenesulfonyl chloride (1.0 eq) to the vigorously stirred aqueous amine solution at room temperature. A precipitate of the sulfonamide product should begin to form.

-

Reaction : Continue to stir vigorously for 1-3 hours.

-

Monitoring : Monitor the reaction by TLC by spotting a small, extracted aliquot of the reaction mixture.

-

Workup :

-

If the product precipitates, it can be collected by vacuum filtration, washed thoroughly with water, and then dried.

-

Alternatively, the product can be extracted from the aqueous mixture with an organic solvent like ethyl acetate.

-

-

Purification : The crude product can be further purified by recrystallization if necessary. Yields for this method can be very high, often exceeding 90%.[9][10]

Data Summary and Characterization

The following table summarizes typical reaction conditions. Yields are representative and will vary based on the specific amine used.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aniline | Pyridine | Pyridine | 0 to 25 | 4 | >95[4] |

| Dibutylamine | NaOH | Water | Room Temp | 2 | 94[9] |

| 1-Octylamine | NaOH | Water | Room Temp | 2 | 98[9] |

| Benzylamine | Triethylamine | DCM | 0 to Room Temp | 8 | 85-95 |

| Morpholine | Triethylamine | THF | 0 to Room Temp | 6 | 90-98 |

Product Characterization:

-

Infrared (IR) Spectroscopy : Look for characteristic strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should confirm the incorporation of the amine fragment. For primary amine adducts, a characteristic N-H proton signal will be present. ¹³C NMR will show signals for all unique carbon atoms in the final molecule.

-

Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized sulfonamide.[1]

Experimental Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. cbijournal.com [cbijournal.com]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Procedure for esterification using 5-Bromo-2-isobutylbenzenesulfonyl chloride

Executive Summary

This Application Note details the protocol for the sulfonylation ("esterification") of alcohols using 5-Bromo-2-isobutylbenzenesulfonyl chloride . While often colloquially termed "esterification," this reaction yields sulfonate esters , critical intermediates in medicinal chemistry for creating leaving groups or introducing sulfonamide pharmacophores.

Key Technical Challenge: The presence of the isobutyl group at the ortho (C2) position creates significant steric hindrance around the electrophilic sulfur atom. Standard protocols used for Tosyl or Mesyl chlorides may result in sluggish kinetics or incomplete conversion. This guide provides an optimized DMAP-catalyzed nucleophilic substitution protocol designed to overcome this steric barrier while preserving the integrity of the 5-bromo moiety for downstream cross-coupling.

Chemical Context & Mechanistic Insight

The Reagent Profile

-

Compound: 5-Bromo-2-isobutylbenzenesulfonyl chloride

-

Structural Features:

-

Sulfonyl Chloride (

): The reactive electrophile. -

2-Isobutyl Group: An electron-donating alkyl chain that provides steric bulk. This effectively shields the sulfur atom from nucleophilic attack, necessitating a nucleophilic catalyst.

-

5-Bromo Group: An electron-withdrawing handle. While it slightly activates the ring electronically, its primary value is as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Mechanistic Strategy: The "Steglich-Type" Activation

Direct attack of a hindered alcohol on the hindered sulfonyl sulfur is kinetically unfavorable. We utilize 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst .

-

Activation: DMAP attacks the sulfonyl chloride faster than the alcohol, displacing the chloride ion to form a highly reactive N-sulfonylpyridinium salt .

-

Extension: This intermediate pushes the electrophilic center "out" of the steric pocket created by the ortho-isobutyl group.

-

Transfer: The alcohol attacks this activated intermediate, expelling DMAP and forming the sulfonate ester.

Figure 1: DMAP-catalyzed activation cycle bypassing the steric hindrance of the isobutyl group.

Experimental Protocols

Two methods are provided. Method A is the standard for primary/secondary alcohols. Method B is for unreactive or tertiary alcohols.

Method A: DMAP-Catalyzed Sulfonylation (Standard)

Best for: Primary alcohols, unhindered secondary alcohols.

Reagents:

-

5-Bromo-2-isobutylbenzenesulfonyl chloride (1.2 equiv)

-

Triethylamine (

) (2.0 equiv) -

DMAP (0.1 - 0.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add

(2.0 equiv) and DMAP (0.1 equiv) . Stir for 5 minutes at -

Reagent Addition: Dissolve 5-Bromo-2-isobutylbenzenesulfonyl chloride (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Note: Dropwise addition prevents localized overheating and side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

-

Monitoring: Check TLC after 2 hours. If incomplete, stir overnight.

-

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DMAP/pyridine), then Brine.

-

Drying: Dry over

, filter, and concentrate in vacuo.

Method B: Alkoxide Method (Aggressive)

Best for: Tertiary alcohols, sterically hindered substrates, or if Method A fails.

Reagents:

-

Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)

-

5-Bromo-2-isobutylbenzenesulfonyl chloride (1.2 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:

-

Deprotonation: To a suspension of NaH (1.5 equiv) in anhydrous THF at

, add the Alcohol (1.0 equiv) dropwise. -

Evolution: Stir at

for 30 minutes until hydrogen evolution ceases (bubbling stops). -

Addition: Add 5-Bromo-2-isobutylbenzenesulfonyl chloride (1.2 equiv) in one portion.

-

Reaction: Stir at

for 1 hour, then allow to warm to RT. -

Workup: Carefully quench with water (dropwise) at

. Extract with Ethyl Acetate.[1]

Data Analysis & Validation

To ensure the protocol was successful, use the following validation markers.

| Analytical Method | Observation (Success) | Observation (Failure/Hydrolysis) |

| 1H NMR | Significant downfield shift of the proton alpha to oxygen ( | Presence of broad singlet at ~11.0 ppm (Sulfonic acid from hydrolysis). |

| TLC | New spot with higher | Spot at baseline (Sulfonic acid) or unreacted alcohol. |

| Mass Spec (LC-MS) | Molecular ion | Mass corresponding to |

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion

-

Cause: Steric clash between the isobutyl group and the alcohol.

-

Solution: Increase DMAP loading to 1.0 equiv (stoichiometric). DMAP is easier to remove via acid wash than unreacted sulfonyl chloride.

-

Alternative: Switch to Method B (NaH) to increase the nucleophilicity of the alcohol.

Issue: Hydrolysis of Reagent

-

Cause: Wet solvents. Sulfonyl chlorides are moisture sensitive.[3]

-

Solution: Ensure DCM/THF is distilled or dried over molecular sieves. Use a drying tube or

atmosphere.

Issue: Elimination (Alkene formation)

-

Cause: If the alcohol is tertiary or secondary, the base (

) may cause E2 elimination of the formed sulfonate. -

Solution: Use a non-nucleophilic, bulky base like DIPEA (Hünig's base) and keep the reaction at

.

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate sulfonylation protocol.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Analogous mechanisms for Sulfonyl).

-

Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Silylation of Alcohols." Tetrahedron Letters, 20(2), 99-102. [Link] (Foundational reference for DMAP catalysis in hindered substitutions).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link] (Reference for base selection).

- Koike, T., et al. (2016). "Efficient Esterification of Hindered Alcohols." Chemical and Pharmaceutical Bulletin.

Sources

Application Notes and Protocols: Cross-Coupling Reactions of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl Chloride Derivatives

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of cross-coupling reactions involving 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride and its derivatives. This guide delves into the mechanistic underpinnings and provides detailed, validated protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. By offering insights into experimental design, optimization, and troubleshooting, this note aims to empower researchers to efficiently synthesize novel molecular entities with potential therapeutic applications.

Introduction: The Strategic Importance of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl Chloride Derivatives

The 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride scaffold is a versatile building block in medicinal chemistry and materials science. The presence of three key functional handles—a sulfonyl chloride, a bromine atom, and an isobutyl group—provides a rich platform for molecular elaboration. The sulfonyl chloride group is a precursor to sulfonamides, a privileged functional group in a multitude of clinically approved drugs due to its ability to engage in critical hydrogen bonding interactions with biological targets. The bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based substituents. The 2-isobutyl group provides a non-polar element that can be crucial for modulating pharmacokinetic properties such as solubility and membrane permeability.

The ability to selectively functionalize the aryl bromide position through cross-coupling reactions opens a gateway to a vast chemical space, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Theoretical Framework: Understanding the Catalytic Cycles

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] They generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[2]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base.[3][4] This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[5]

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate.[4][6] This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[6]

Caption: Suzuki-Miyaura Catalytic Cycle

The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[7][8] A palladium catalyst is used in the presence of a base.[8]

The mechanism starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst.[9] The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination to give the product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[10]

Caption: Heck Reaction Catalytic Cycle

The Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[12]

The Sonogashira reaction involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is the first step.[11] In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide.[9] This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl-palladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[11]

Caption: Sonogashira Coupling Catalytic Cycles

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted before use.

General Considerations for Cross-Coupling Reactions

-

Reagent Purity: The success of cross-coupling reactions is highly dependent on the purity of the reagents and solvents. Ensure that all starting materials are of high purity and that solvents are anhydrous and deoxygenated where specified.[13]

-

Inert Atmosphere: Many palladium catalysts are sensitive to oxygen.[14] It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or a glovebox.

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency.[2] Bulky, electron-rich phosphine ligands often enhance the reactivity of the catalyst, particularly with less reactive aryl bromides.[7]

-

Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. The base is required to facilitate the transmetalation step in Suzuki and Sonogashira couplings and to neutralize the HX formed in the Heck reaction.[15] The solvent must be able to dissolve the reactants and the catalyst system and is often chosen based on the reaction temperature required.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the title compound with an arylboronic acid.

Materials:

-

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a minimal amount of anhydrous 1,4-dioxane.

-

Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

-

Add anhydrous, degassed 1,4-dioxane and degassed water to the reaction mixture to achieve a final solvent ratio of approximately 10:1 (dioxane:water). The final concentration of the limiting reagent should be around 0.1 M.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

-

Pd(OAc)₂/SPhos: This catalyst system is highly effective for the coupling of aryl bromides.[16] SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps.[2]

-

K₃PO₄: A strong base is often required for the transmetalation step with boronic acids. Potassium phosphate is a common choice for this purpose.[17]

-

Dioxane/Water: This solvent system is widely used for Suzuki couplings as it effectively dissolves both the organic and inorganic reagents.[18]

Protocol 2: Heck Coupling of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride with Styrene

This protocol outlines a general procedure for the Heck coupling of the title compound with an alkene.

Materials:

-

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N), distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a reaction vial under an inert atmosphere, add 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and tri(o-tolyl)phosphine (0.06 equiv.).

-

Add anhydrous DMF to dissolve the solids.

-

Add triethylamine (1.5 equiv.) and styrene (1.2 equiv.) to the reaction mixture via syringe.

-

Seal the vial tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

-

Pd(OAc)₂/P(o-tol)₃: This is a classic and effective catalyst system for the Heck reaction.[19] The phosphine ligand stabilizes the palladium catalyst.

-

Triethylamine: A common organic base used in the Heck reaction to neutralize the HBr formed during the catalytic cycle.[19]

-

DMF: A polar aprotic solvent that is often used for Heck reactions due to its high boiling point and ability to dissolve a wide range of substrates.[19]

Protocol 3: Sonogashira Coupling of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride with Phenylacetylene

This protocol details a general procedure for the Sonogashira coupling of the title compound with a terminal alkyne.

Materials:

-

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

-